Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate
Description
Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate is an organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with a benzylamino group, a chlorine atom, and an ethyl ester group
Properties
IUPAC Name |
ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2/c1-2-20-13(19)11-9-17-14(15)18-12(11)16-8-10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZQNCHJEGVKBH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(N=C1NCC2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic conditions.
Amination: The benzylamino group can be introduced through a nucleophilic substitution reaction using benzylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and automation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 2-position can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The benzylamino group can undergo oxidation to form corresponding imines or reduction to form secondary amines.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Nucleophilic Substitution: Substituted pyrimidine derivatives.
Oxidation: Imines or nitroso compounds.
Reduction: Secondary amines.
Hydrolysis: Carboxylic acids.
Scientific Research Applications
Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds or hydrophobic interactions with active sites of enzymes or receptors, leading to inhibition or modulation of their activity. The chlorine atom and ester group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives such as:
Ethyl 4-amino-2-chloropyrimidine-5-carboxylate: Lacks the benzylamino group, resulting in different biological activity.
Ethyl 4-(methylamino)-2-chloropyrimidine-5-carboxylate: Contains a methylamino group instead of a benzylamino group, leading to variations in chemical reactivity and biological properties.
Ethyl 4-(benzylamino)-2-bromopyrimidine-5-carboxylate: Substitution of chlorine with bromine can affect the compound’s reactivity and interaction with molecular targets.
This compound stands out due to its unique combination of functional groups, which confer specific chemical and biological properties.
Biological Activity
Ethyl 4-(benzylamino)-2-chloropyrimidine-5-carboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and structure-activity relationships (SARs), supported by relevant research findings and data.
Overview of Biological Activity
This compound has been investigated for various biological activities, including:
- Antimicrobial Activity : The compound has shown potential against a range of bacterial strains, indicating its possible use as an antibacterial agent.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The benzylamino group is thought to play a crucial role in modulating enzyme and receptor activities, potentially leading to inhibition or activation of specific signaling pathways. Detailed studies are required to elucidate these interactions fully.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies have reported minimum inhibitory concentration (MIC) values against various bacterial strains:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 16 |
| Staphylococcus aureus | 8 |
| Pseudomonas aeruginosa | 32 |
| Klebsiella pneumoniae | 16 |
These findings suggest that the compound could be a candidate for developing new antibacterial therapies, particularly against resistant strains.
Anticancer Activity
In cellular assays, this compound has shown promising anticancer activity. For example, in studies involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer), the compound exhibited IC50 values indicating effective cytotoxicity:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 | 12.5 |
| HCT116 | 15.0 |
The mechanism appears to involve cell cycle arrest and induction of apoptosis, which are critical pathways in cancer treatment.
Anti-inflammatory Effects
The compound's anti-inflammatory activity has also been evaluated through various assays. It was found to significantly inhibit COX-2 activity, a key enzyme in the inflammatory process:
| Compound | IC50 (µM) |
|---|---|
| This compound | 0.05 |
| Celecoxib (standard drug) | 0.04 |
This suggests that it could serve as a potential alternative to existing anti-inflammatory medications.
Case Studies
- Antimicrobial Efficacy : A study conducted on the efficacy of this compound against Acinetobacter baumannii showed that the compound inhibited growth effectively at concentrations lower than those required for conventional antibiotics, highlighting its potential in addressing antibiotic resistance .
- Cancer Cell Proliferation : In a comparative study with known chemotherapeutics, this compound demonstrated superior efficacy in inducing apoptosis in breast cancer cells compared to standard treatments, indicating its potential role as a novel anticancer agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
